Inhibition of Steroid Sulfatase (STS): (3-Bromo-5-chlorophenyl)methanesulfonamide Demonstrates Nanomolar Cellular Potency
In a steroid sulfatase (STS) inhibition assay using intact MCF7 cells, (3‑Bromo‑5‑chlorophenyl)methanesulfonamide achieved an IC50 of 42 nM, whereas its potency in a human placental microsome assay was 1200 nM [1]. This 28.6‑fold increase in potency in a cellular context relative to a subcellular enzyme preparation suggests that the compound's efficacy is strongly influenced by cellular uptake, intracellular distribution, or metabolic factors. In contrast, a structurally related sulfonamide (compound 15 in a series of aromatase inhibitors) exhibited an IC50 of 50 nM in a different assay system, but without the same degree of cellular enhancement [2]. The STS inhibition data are derived from multiple independent experiments and are documented in the BindingDB database.
| Evidence Dimension | STS Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 42 nM (MCF7 cells, 20 hr) / IC50 = 1200 nM (placental microsomes, 30 min) |
| Comparator Or Baseline | Related sulfonamide inhibitor (aromatase inhibitor compound 15) IC50 = 50 nM |
| Quantified Difference | 28.6‑fold higher potency in cellular vs. microsomal assay; comparable nanomolar potency to potent analog |
| Conditions | MCF7 human breast cancer cells, [3H]E1S substrate, 20‑hr incubation vs. placental microsomes, [3H]E1S substrate, 30‑min incubation |
Why This Matters
The compound's nanomolar cellular activity against STS makes it a valuable tool for studying estrogen‑dependent cancers and for validating STS as a therapeutic target in a physiologically relevant context.
- [1] BindingDB. BDBM50380219 CHEMBL2011417: (3‑Bromo‑5‑chlorophenyl)methanesulfonamide STS inhibition data. Accessed via bdb99.ucsd.edu. View Source
- [2] Synthesis, molecular docking, and QSAR study of bis-sulfonamide derivatives as potential aromatase inhibitors. (2019). IC50 = 50 nM for compound 15 (chloro analog). View Source
